

# DAPT: A Technical Guide to its Application in Protein Processing Research

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Dapt*  
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## Executive Summary

N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a potent, cell-permeable dipeptide that functions as a non-competitive inhibitor of the  $\gamma$ -secretase complex.<sup>[1][2]</sup> This pivotal role places DAPT at the forefront of research into critical cellular signaling pathways, most notably the Notch signaling cascade and the processing of Amyloid Precursor Protein (APP), which is implicated in Alzheimer's disease.<sup>[1][3]</sup> By blocking the proteolytic activity of  $\gamma$ -secretase, DAPT has become an indispensable tool for elucidating the mechanisms of intramembrane proteolysis and its downstream consequences on cell fate, differentiation, proliferation, and pathogenesis.<sup>[2][4]</sup> This technical guide provides an in-depth overview of DAPT, its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in studying protein processing.

## Introduction to DAPT

DAPT, also referred to as GSI-IX or LY-374973, is a widely used small molecule inhibitor of the  $\gamma$ -secretase complex.<sup>[1][5]</sup> Its chemical formula is  $C_{23}H_{26}F_2N_2O_4$ , with a molecular weight of 432.5 g/mol.<sup>[5][6]</sup> The  $\gamma$ -secretase complex is an intricate multi-subunit protease responsible

for the cleavage of numerous type I transmembrane proteins, thereby regulating a variety of cellular processes.[2] DAPT's ability to inhibit this complex allows researchers to study the functional consequences of blocked protein processing for a range of substrates.

Chemical and Physical Properties of DAPT:

Property	Value	Reference
Systematic IUPAC Name	tert-Butyl (S)-{(2S)-2-[2-(3,5-difluorophenyl)acetamido]propanamido}phenylacetate	[1]
CAS Number	208255-80-5	[5]
Molecular Formula	C <sub>23</sub> H <sub>26</sub> F <sub>2</sub> N <sub>2</sub> O <sub>4</sub>	[5]
Molecular Weight	432.5 g/mol	[5]
Purity	≥ 95%	[5]
Appearance	Crystalline solid	[7]
Solubility	DMSO (≤ 55 mM), Absolute Ethanol (≤ 2.3 mM)	[7]

## Mechanism of Action

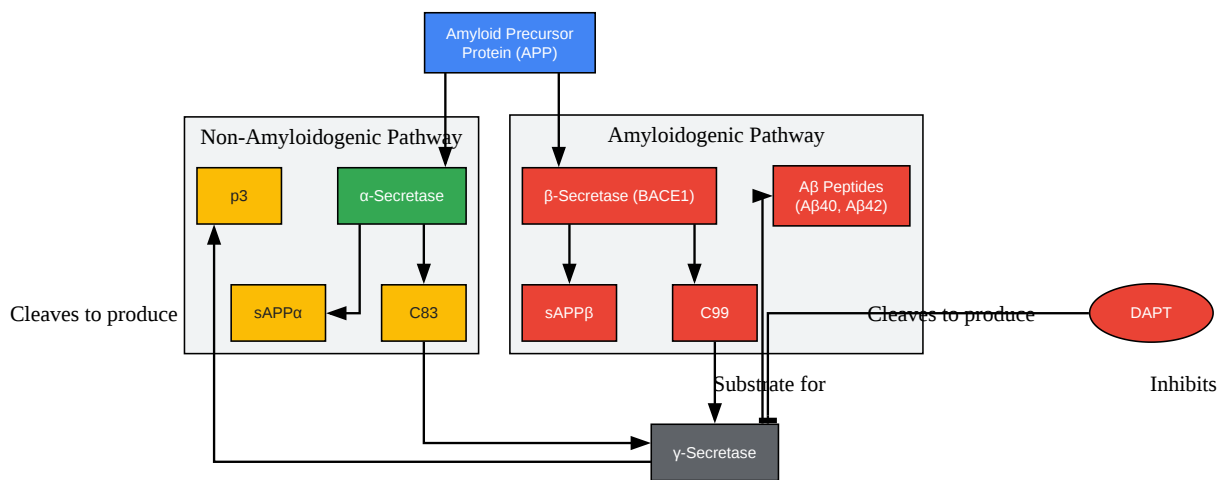
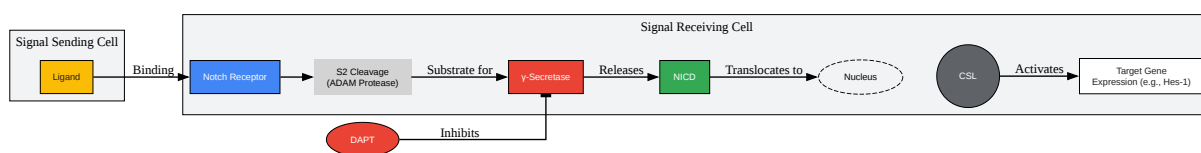
DAPT functions as a non-competitive inhibitor of the  $\gamma$ -secretase complex.[2] It exerts its inhibitory effect by binding to the complex, thereby preventing the intramembrane cleavage of its substrates.[2] This inhibition stabilizes the interactions between the components of the  $\gamma$ -secretase complex, including Presenilin (PS1), Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[8]

The primary and most studied consequences of DAPT's inhibitory action are the blockage of Notch signaling and the altered processing of Amyloid Precursor Protein (APP).

## Inhibition of Notch Signaling

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis.[4] Activation of the Notch receptor by its

ligand on an adjacent cell triggers a series of proteolytic cleavages. The final cleavage, mediated by  $\gamma$ -secretase, releases the Notch Intracellular Domain (NICD).[4] The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, regulating the expression of target genes, such as Hes-1.[9] DAPT prevents the  $\gamma$ -secretase-mediated cleavage, thus inhibiting the release of NICD and blocking the downstream signaling cascade. [4]



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- To cite this document: BenchChem. [DAPT: A Technical Guide to its Application in Protein Processing Research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10861383/docs#dapt-a-technical-guide-to-its-application-in-protein-processing-research\]](https://www.benchchem.com/product/b10861383/docs#dapt-a-technical-guide-to-its-application-in-protein-processing-research)

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